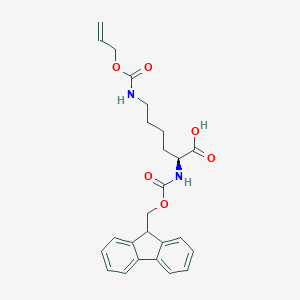

Fmoc-Lys(Alloc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456004 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146982-27-6 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Orthogonal Nature of Fmoc-Lys(Alloc)-OH: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

Introduction

In the landscape of complex peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for achieving desired modifications, such as side-chain cyclization, branching, or the site-specific attachment of reporter molecules. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Alloc)-OH, stands out as a critical building block in this domain. Its utility is rooted in the differential lability of its two protecting groups. The α-amino group is shielded by the base-labile Fmoc group, compatible with standard solid-phase peptide synthesis (SPPS), while the ε-amino group of the lysine (B10760008) side chain is protected by the Alloc group, which is selectively removed under mild, palladium-catalyzed conditions.[1][2] This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-lysine, where the two primary amino groups are masked to allow for controlled, sequential reactions. The core structure consists of the L-lysine backbone with a fluorenylmethoxycarbonyl (Fmoc) group attached to the α-amino nitrogen and an allyloxycarbonyl (Alloc) group on the ε-amino nitrogen of the side chain.

The IUPAC name for this compound is (2S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-6-[(prop-2-en-1-yloxy)carbonylamino]hexanoic acid.[3] Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [4][5] |

| Molecular Weight | 452.50 g/mol | [4][5][6] |

| CAS Number | 146982-27-6 | [4][5][6] |

| Appearance | White to beige powder | [1][4][6] |

| Melting Point | 87-91 °C | [1] |

| Optical Rotation [α]20/D | -12±1°, c = 1% in DMF | [4][6] |

| Purity (HPLC) | ≥95.0% to ≥98.0% | [1][4][7] |

| Storage Temperature | 2-8°C | [4][5][6] |

The Principle of Orthogonal Protection

The primary advantage of this compound in peptide synthesis is the orthogonal nature of its protecting groups.[8] This means that one group can be removed under a specific set of chemical conditions that leave the other group, as well as standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), completely intact.[1][2]

-

Fmoc Group (Base-Labile): Removed with a mild organic base, typically a solution of piperidine (B6355638) in DMF. This is the standard deprotection step used for chain elongation in Fmoc-based SPPS.[6][9]

-

Alloc Group (Palladium(0)-Catalyzed Cleavage): Removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][10][11] These conditions do not affect the Fmoc group or acid-labile protecting groups.

This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and the N-terminus remains protected, enabling targeted modification at the ε-amino position.

References

- 1. diva-portal.org [diva-portal.org]

- 2. rsc.org [rsc.org]

- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-Lys(Alloc)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Fmoc-Lys(Alloc)-OH, a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Physicochemical Properties

This compound, with the systematic name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid, is a derivative of the amino acid L-lysine. It is characterized by the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the allyloxycarbonyl (Alloc) group on the ε-amino group of the lysine (B10760008) side chain. This orthogonal protection scheme is fundamental to its utility in complex peptide synthesis, allowing for selective deprotection and modification.

Structural and General Information

| Property | Value |

| CAS Number | 146982-27-6 |

| Molecular Formula | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 452.50 g/mol |

| Appearance | White to off-white or beige powder |

| Stereochemistry | L-configuration (S) |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its use in a laboratory setting.

| Property | Value | References |

| Melting Point | 87-91 °C | [1][2] |

| Boiling Point (Predicted) | 689.7 ± 55.0 °C | [1] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [1] |

| Optical Rotation [α]20/D | -12 ± 1° (c = 1% in DMF) | [1][3] |

| pKa (Predicted) | 3.88 ± 0.21 | [1] |

| Purity | ≥97% (HPLC) | [4] |

Solubility Profile

This compound exhibits good solubility in a range of polar organic solvents commonly used in peptide synthesis.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | Soluble | [1][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][6] |

| Chloroform | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Key spectroscopic data are summarized below.

| Spectroscopic Method | Key Signals / Information | References |

| ¹H NMR | Consistent with the chemical structure. | [7] |

| Purity (NMR) | ≥97.0% | [7] |

| Identity (IR) | Passes test. | [2] |

Experimental Protocols and Applications

This compound is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring side-chain modification, cyclization, or branching. The orthogonal nature of the Fmoc and Alloc protecting groups allows for their selective removal under different conditions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an this compound residue into a growing peptide chain during SPPS.

Protocol for Alloc Group Deprotection

The selective removal of the Alloc group is a key advantage of using this compound. This is typically achieved using a palladium(0) catalyst. Below are two detailed protocols for this procedure.

Protocol 1: Alloc Deprotection with Phenylsilane

This protocol is based on the use of Phenylsilane as a scavenger.[4]

Materials:

-

Resin-bound peptide with Alloc-protected lysine

-

Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equivalents)

-

Phenylsilane (20.0 equivalents)

-

Coarse fritted peptide synthesis reaction vessel

Procedure:

-

Place the resin in a coarse fritted peptide synthesis reaction vessel.

-

Wash the resin with DCM for one minute.

-

Prepare a solution of Pd(PPh₃)₄ and Phenylsilane in DCM.

-

Add the solution to the resin.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

After the reaction is complete, wash the resin thoroughly with DCM.

Protocol 2: Alloc Deprotection with N-Methylaniline

This protocol utilizes N-Methylaniline as a scavenger.[6]

Materials:

-

Resin-bound peptide with Alloc-protected lysine

-

Tetrahydrofuran (THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 equivalent)

-

N-Methylaniline (28 equivalents)

-

Dimethylformamide (DMF)

-

5% Sodium diethyldithiocarbamate (B1195824) trihydrate in DMF

-

Dichloromethane (DCM)

Procedure:

-

Prepare a mixture of Pd(PPh₃)₄ and N-Methylaniline in THF, protecting from light.

-

Add the mixture to the resin.

-

Allow the reaction to proceed for 2 hours.

-

Wash the resin sequentially with DMF (5 times), 5% sodium diethyldithiocarbamate trihydrate in DMF, DCM (5 times), and finally DMF (5 times).

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | References |

| Storage Temperature | 2-8°C | [1][2] |

| Storage Conditions | Keep in a cool, dry, and well-ventilated place. Keep container tightly closed. | [1][5] |

| Handling | Wear personal protective equipment (gloves, eye protection). Use in a well-ventilated area or fume hood. Avoid dust formation. | [1][5] |

Safety Information

| Hazard | Precaution |

| Eye Contact | May cause irritation. Rinse immediately with plenty of water for at least 15 minutes. |

| Skin Contact | May cause irritation. Wash off immediately with plenty of water. |

| Inhalation | May cause respiratory tract irritation. Remove to fresh air. |

| Ingestion | Avoid ingestion. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][5]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry, offering a unique orthogonal protection strategy that enables the synthesis of complex and modified peptides. A thorough understanding of its physicochemical properties, coupled with the implementation of robust experimental protocols, is essential for its successful application in research and development. This guide provides a foundational resource to aid scientists in leveraging the full potential of this versatile amino acid derivative.

References

- 1. fishersci.com [fishersci.com]

- 2. Fmoc-L-Lys(Alloc)-OH | 146982-27-6 | FF16395 | Biosynth [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. file.leyan.com [file.leyan.com]

Fmoc-Lys(Alloc)-OH molecular weight and formula.

An In-depth Technical Guide to Fmoc-Lys(Alloc)-OH

For researchers, scientists, and drug development professionals, Nα-Fmoc-Nε-Alloc-L-lysine, commonly abbreviated as this compound, is a crucial building block in modern peptide synthesis. Its unique orthogonal protection scheme allows for the selective deprotection and modification of the lysine (B10760008) side chain, enabling the creation of complex peptide structures such as branched and cyclic peptides. This guide provides core technical data, experimental protocols, and a visual representation of a key chemical transformation involving this compound.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are essential for accurate reagent preparation and experimental planning.

| Property | Value | Citations |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 452.50 g/mol | [1][2][3] |

| CAS Number | 146982-27-6 | [2] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥97% to ≥98% (HPLC) | [2] |

| Melting Point | 87-91 °C | [3] |

Experimental Protocol: Alloc Group Removal

The allyloxycarbonyl (Alloc) protecting group is distinguished by its stability to the reagents used for Fmoc and t-butyl group removal, providing it with orthogonality in peptide synthesis strategies.[5][6] The selective cleavage of the Alloc group is most commonly achieved through palladium(0)-catalyzed allylic transfer.[6][7] This allows for unmasking the lysine side-chain amine for subsequent modifications while the peptide remains attached to the solid support.

Objective: To selectively remove the Alloc protecting group from the ε-amine of a lysine residue in a resin-bound peptide.

Materials:

-

Peptide resin containing an this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger (e.g., morpholine, triethylsilane)[5][8][9]

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Resin Swelling: Swell the peptide resin in anhydrous DCM in a suitable reaction vessel for 30 minutes.

-

Inert Atmosphere: Drain the DCM and place the reaction vessel under an inert atmosphere of nitrogen or argon. This is crucial as the Pd(0) catalyst can be sensitive to air.[8]

-

Reagent Preparation: Prepare the deprotection solution. A typical solution consists of the palladium catalyst and a scavenger in DCM. For example, a solution containing 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane relative to the peptide-resin loading.[5]

-

Deprotection Reaction: Add the deprotection solution to the swollen resin. Agitate the mixture gently at room temperature. The reaction is typically complete within 2 hours.[5]

-

Washing: After the reaction period, drain the deprotection solution. Wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence would be:

-

DCM (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

-

Repeat (Optional): To ensure complete removal of the Alloc group, the deprotection reaction (steps 4-5) can be repeated once.[5]

-

Verification: The completion of the deprotection can be verified using a colorimetric test (e.g., Kaiser test) to detect the presence of the newly freed primary amine.

-

Further Synthesis: The resin with the deprotected lysine side chain is now ready for subsequent coupling reactions or other modifications.[5]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical logic behind the Alloc group's utility and the experimental workflow for its removal.

Caption: Palladium-catalyzed removal of the Alloc protecting group.

Caption: Experimental workflow for on-resin Alloc group deprotection.

References

- 1. Alloc-Lys(Fmoc)-OH | C25H28N2O6 | CID 10950465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:146982-27-6 | Chemsrc [chemsrc.com]

- 4. Fmoc-L-Lys(Alloc)-OH | Matrix Innovation [matrix-innovation.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2017114191A1 - Method for preparing sermaglutide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of the Alloc Group in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a versatile tool in modern Fmoc solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with sophisticated architectures. Its utility stems from its unique deprotection chemistry, which is orthogonal to the conditions used for both Nα-Fmoc removal and the final acid-mediated cleavage of peptides from the resin. This guide provides a detailed examination of the Alloc group's role, deprotection mechanisms, applications, and experimental protocols.

The Principle of Orthogonality in Fmoc-SPPS

In Fmoc-SPPS, the peptide is assembled on a solid support while the Nα-amino group is temporarily protected by the base-labile Fmoc group. Side chains of trifunctional amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt). An orthogonal protecting group is one that can be removed under conditions that do not affect these other groups.[1]

The Alloc group fulfills this requirement perfectly. It is stable to the piperidine (B6355638) used for Fmoc removal and the strong acids (typically trifluoroacetic acid, TFA) used for final cleavage and side-chain deprotection. Instead, it is selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst.[2] This three-dimensional orthogonality is the cornerstone of its utility, allowing chemists to unmask a specific amino acid side chain on the fully assembled, resin-bound peptide for further modification.

References

Stability and Storage of Fmoc-Lys(Alloc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH). Maintaining the integrity of this critical reagent is paramount for successful solid-phase peptide synthesis (SPPS) and other applications in drug development and research. This document outlines the key factors influencing its stability, provides recommended storage parameters, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

The stability of this compound is primarily dictated by the lability of its two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the palladium-cleavable allyloxycarbonyl (Alloc) group on the ε-amino group of the lysine (B10760008) side chain. Degradation typically involves the cleavage of one or both of these protecting groups.

Fmoc Group Stability: The Fmoc group is notoriously susceptible to basic conditions. Premature deprotection can occur upon exposure to amines, including residual dimethylformamide (DMF) that has degraded to dimethylamine, leading to the formation of dibenzofulvene (DBF) and the free α-amino group. The Fmoc group is generally stable under acidic conditions.

Alloc Group Stability: The Alloc group is stable to both the acidic conditions used for cleavage of some side-chain protecting groups (e.g., t-butyl) and the basic conditions used for Fmoc removal. However, it is selectively cleaved in the presence of a palladium(0) catalyst and a scavenger.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage recommendations for both the solid compound and solutions.

Quantitative Storage Recommendations

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | -20°C | Up to 3 years[1] | For long-term storage. The container should be tightly sealed to protect from moisture. |

| 2-8°C (or 4°C) | Up to 2 years[1] | For short to medium-term storage. Keep in a well-ventilated and dry place.[2] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month[1] | Suitable for short-term storage of stock solutions. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc and Alloc protecting groups. The following diagram illustrates these pathways.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies intentionally expose the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways.

Forced Degradation Study Protocol

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

-

Thermal Degradation : Incubate the solid powder and the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for 1, 2, and 4 weeks.

-

Photostability : Expose the solid powder and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Sample Analysis : At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as HPLC.

HPLC Method for Stability Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of this compound.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.[2] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and ensure adequate ventilation.[2] In case of contact with eyes or skin, rinse immediately with plenty of water.[2] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

Solubility characteristics of Fmoc-Lys(Alloc)-OH in common solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine (Fmoc-Lys(Alloc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this derivative in various solvents is paramount for its effective handling, storage, and application in the synthesis of complex peptides.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its molecular structure, featuring both the bulky, nonpolar Fmoc group and the polar carboxylic acid and carbamate (B1207046) functionalities, results in a nuanced solubility profile. The presence of the Alloc group on the lysine (B10760008) side chain offers an orthogonal protection strategy, allowing for its selective removal under mild conditions, which is essential for the synthesis of branched or cyclic peptides.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and scientific data, the following summary can be provided:

| Solvent | Abbreviation | Solubility | Remarks |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL (220.99 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[3] |

| Dimethylformamide | DMF | Clearly soluble | A concentration of 1 mmole (approximately 226.25 mg) in 2 mL of DMF results in a clear solution.[4] |

Qualitative Solubility Characteristics

In addition to the quantitative data, this compound is reported to be soluble in a range of polar organic solvents commonly used in peptide synthesis. This solubility is crucial for achieving homogeneous reaction conditions during coupling reactions.

Commonly Used Solvents:

-

N-Methyl-2-pyrrolidone (NMP)

The solubility in these solvents facilitates its application in various stages of peptide synthesis, from stock solution preparation to its incorporation into the growing peptide chain.

Experimental Protocol: Determination of Solubility

The following protocol outlines a general method for determining the solubility of this compound in a specific solvent. This procedure can be adapted to generate quantitative data for a broader range of solvents.

Materials and Equipment:

-

This compound

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or heating block

-

Calibrated micropipettes

-

Glass vials of known volume (e.g., 2 mL)

-

Solvent of interest (high purity, anhydrous)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Allow this compound and the solvent to reach ambient temperature.

-

Initial Saturation: Accurately weigh a small, precisely known amount of this compound (e.g., 10 mg) into a glass vial.

-

Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

-

Equilibration: Vigorously mix the contents using a vortex mixer for 1-2 minutes. Place the vial on a magnetic stirrer and allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature. This ensures that the solution reaches saturation.

-

Observation: After the equilibration period, visually inspect the solution. If all the solid has dissolved, proceed to add more solute. If solid material remains, the solution is saturated.

-

Incremental Addition (if undersaturated): If the initial amount dissolved completely, add another precisely weighed increment of this compound and repeat the equilibration process. Continue this process until a saturated solution is achieved (i.e., undissolved solid remains).

-

Isolation of Saturated Solution: Once saturation is confirmed, carefully separate the saturated solution from the excess solid. This can be achieved by allowing the solid to settle and drawing off the supernatant with a micropipette or by filtering the solution through a syringe filter compatible with the solvent.

-

Quantification: Accurately measure the volume of the clear, saturated solution. Evaporate the solvent under reduced pressure to obtain the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) using the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Peptide Synthesis

The solubility of this compound is a key factor that influences its successful application in solid-phase peptide synthesis. The following diagram illustrates the logical relationship between solubility and the key steps of its use in SPPS.

Caption: Logical flow of solubility's impact on peptide synthesis.

References

- 1. Buy this compound | 146982-27-6 [smolecule.com]

- 2. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-L-Lys(Alloc)-OH | Matrix Innovation [matrix-innovation.com]

- 5. FMOC-LYS(ALOC)-OH | 146982-27-6 [chemicalbook.com]

A Technical Deep Dive: Comparing Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. At the heart of this technology lies the crucial choice of protecting group strategy for the α-amino group of the amino acids. The two most prominent and historically significant strategies are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes. This in-depth technical guide provides a comprehensive comparison of these two methodologies, offering insights into their core principles, chemical mechanisms, and practical applications to empower researchers in making informed decisions for their synthetic needs.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group and, consequently, the chemical conditions used for its removal during the iterative process of peptide chain elongation.[1]

-

Fmoc Strategy: This approach utilizes the base-labile Fmoc group. Deprotection is achieved by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[][3][4] The side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu) or trityl (Trt) groups, and are removed in a final, single step using a strong acid cocktail, most commonly trifluoroacetic acid (TFA).[][5] This concept of using two different chemical mechanisms for deprotection (base for Nα and acid for side-chains) is known as orthogonality .[][5][6][7]

-

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection.[] This group is removed by treatment with a moderately strong acid, such as TFA in dichloromethane (B109758) (DCM).[6][7] The side-chain protecting groups are also acid-labile but require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal in the final cleavage step.[6][9] This reliance on graduated acid lability makes the Boc strategy a quasi-orthogonal system.[10]

At a Glance: Key Differences Between Fmoc and Boc SPPS

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Benzyl-based) |

| Final Cleavage Cocktail | Mild (e.g., TFA/TIS/H₂O)[9] | Harsh (e.g., HF/anisole)[9] |

| Orthogonality | Fully Orthogonal[][5][9] | Partially Orthogonal[9] |

| Automation Compatibility | Standard for automated synthesizers[9] | Less common for modern commercial synthesizers[9] |

| Handling Precautions | Standard laboratory glassware[9] | Requires specialized HF-resistant apparatus[9] |

| Compatibility with PTMs | Generally compatible[9] | Limited due to harsh cleavage conditions[9] |

Chemical Mechanisms and Workflows

The cyclical nature of SPPS involves repeated steps of deprotection, washing, coupling, and washing. The following diagrams illustrate the core chemical transformations and a generalized workflow for both the Fmoc and Boc strategies.

Fmoc Synthesis Workflow

The Fmoc strategy is characterized by its mild deprotection conditions, making it a popular choice for a wide range of peptide sequences.

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism.

Caption: Chemical mechanism of Fmoc deprotection using piperidine.

Boc Synthesis Workflow

The Boc strategy, the original method developed by Merrifield, relies on acid-labile protecting groups.

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.

The acid-catalyzed deprotection of the Boc group involves the formation of a stable tert-butyl cation.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Quantitative Comparison of Deprotection and Cleavage Conditions

| Parameter | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF[][11] | 25-50% TFA in DCM[6][] |

| Nα-Deprotection Time | 1-20 minutes[][12] | 15-30 minutes[13][14] |

| Final Cleavage Reagent | TFA-based cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[9][15] | Anhydrous HF with scavengers (e.g., anisole)[9] |

| Final Cleavage Time | 1-4 hours[9][16] | 1-2 hours[17] |

| Typical Coupling Yield | >99%[] | Generally high, but can be sequence-dependent |

| Cysteine Racemization | Dependent on coupling reagents and base; can be minimized[9] | Generally low[9] |

Experimental Protocols

Key Experiment: Nα-Deprotection in Fmoc SPPS

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF for washing

-

Sintered glass funnel or automated peptide synthesizer vessel

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.[18]

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for a specified time, typically 5-20 minutes.[11][12] A common protocol involves two treatments: a first treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4][18]

-

Proceed to the coupling step.

Key Experiment: Nα-Deprotection in Boc SPPS

Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Deprotection solution: 50% (v/v) TFA in DCM[14]

-

DCM for washing

-

Neutralization solution: 5-10% (v/v) diisopropylethylamine (DIEA) in DCM

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in DCM.

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin and agitate for 1-2 minutes (pre-wash).[14]

-

Drain the solution and add fresh deprotection solution.

-

Agitate for 15-30 minutes at room temperature.[14]

-

Drain the TFA solution.

-

Wash the resin with DCM (3-5 times).

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing with the 5-10% DIEA in DCM solution (2-3 times, 1-2 minutes each) until the resin is no longer acidic.[6]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

Proceed to the coupling step.

Key Experiment: Final Cleavage and Deprotection in Fmoc SPPS

Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/water (95:2.5:2.5) for peptides without sensitive residues)[15]

-

Cold diethyl ether

-

Reaction vessel (e.g., a round-bottom flask or syringe with a frit)

-

Centrifuge and centrifuge tubes

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional agitation for 1.5 to 4 hours, depending on the protecting groups and peptide sequence.[16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether.[19]

-

A white precipitate of the peptide should form.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.[19]

-

Pellet the peptide by centrifugation and decant the ether.[19]

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic impurities.[19]

-

Dry the crude peptide under vacuum.

Key Experiment: Final Cleavage and Deprotection in Boc SPPS

Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Specialized HF cleavage apparatus

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Magnetic stirrer

Procedure:

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF apparatus.

-

Place the dried peptide-resin and a magnetic stir bar into the HF-resistant reaction vessel.

-

Add the appropriate scavenger (e.g., anisole, typically 1 mL per gram of resin).[14][17]

-

Cool the reaction vessel to -5 to 0°C using a dry ice/alcohol bath.[17]

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[14]

-

Stir the mixture at 0°C for 1-2 hours.[17]

-

After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[17]

-

Filter to collect the crude peptide and wash thoroughly with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Side Reactions: A Critical Consideration

Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.

Common Side Reactions in Fmoc SPPS:

-

Aspartimide Formation: A major side reaction, especially in sequences containing aspartic acid, where the peptide backbone can cyclize upon exposure to the basic deprotection conditions.[20] This can lead to the formation of β-aspartyl peptides.

-

Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide from the support.[21]

-

Racemization: Particularly a concern for amino acids like cysteine and histidine during the coupling step.[9]

-

3-(1-Piperidinyl)alanine Formation: Can occur with C-terminal cysteine-containing peptides due to β-elimination followed by the addition of piperidine.[22]

Common Side Reactions in Boc SPPS:

-

t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, such as those of tryptophan and methionine.[6] The use of scavengers is crucial to mitigate this.

-

Asp-Pro Cleavage: The Asp-Pro bond can be susceptible to cleavage under the strong acidic conditions of HF.[23]

-

Homoserine Lactone Formation: Methionine can be oxidized to the sulfoxide, which can then undergo cyclization under strong acid conditions.[23]

-

Incomplete Deprotection: The harshness of HF can sometimes lead to incomplete removal of certain side-chain protecting groups.

Conclusion: Choosing the Right Strategy

The choice between Fmoc and Boc SPPS is a critical decision that depends on several factors, including the peptide sequence, length, desired modifications, and available laboratory infrastructure.

The Fmoc strategy is now the more widely adopted method due to its milder deprotection conditions, which are compatible with a broader range of sensitive amino acids and post-translational modifications.[5][9] Its full orthogonality and amenability to automation make it a versatile and robust choice for routine peptide synthesis.[9]

The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool, particularly for the synthesis of long or "difficult" sequences that are prone to aggregation.[1][24] The protonation of the N-terminus after each deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solubility.[24]

Ultimately, a thorough understanding of the chemistry, potential side reactions, and practical considerations of both the Fmoc and Boc protection strategies is paramount for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. benchchem.com [benchchem.com]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

- 23. scribd.com [scribd.com]

- 24. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Alloc Removal from Lysine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis and modification due to its orthogonality with the commonly used Fmoc and Boc protecting groups.[1][2] This orthogonality allows for the selective deprotection of the lysine (B10760008) side chain, enabling site-specific modifications such as branching, cyclization, and conjugation.[3][4] The removal of the Alloc group is most frequently accomplished through a palladium(0)-catalyzed reaction.[5] This document provides detailed application notes and experimental protocols for the efficient removal of the Alloc group from lysine side chains, including catalyst and scavenger selection, reaction conditions, and post-reaction purification.

Core Concepts and Mechanism

The palladium-catalyzed deprotection of Alloc-lysine proceeds via a π-allyl complex formation. The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group.[1] This is followed by the formation of a π-allyl palladium complex and the release of the carbamate (B1207046) anion. An allyl group scavenger then reacts with the complex to regenerate the Pd(0) catalyst and produce a stable allylic byproduct.[1]

dot graph "Alloc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

AllocLys [label="Alloc-Protected Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05", fontcolor="#202124"]; PiAllylComplex [label="π-Allyl Palladium Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeprotectedLys [label="Deprotected Lysine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Allyl Scavenger\n(e.g., Phenylsilane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AllylScavengerAdduct [label="Allyl-Scavenger Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; RegeneratedPd0 [label="Regenerated Pd(0)", fillcolor="#FBBC05", fontcolor="#202124"];

AllocLys -> PiAllylComplex [label="+ Pd(0)"]; PiAllylComplex -> DeprotectedLys [label="- CO₂"]; PiAllylComplex -> AllylScavengerAdduct [label="+ Scavenger"]; AllylScavengerAdduct -> RegeneratedPd0 [label="- Allyl-Scavenger"]; RegeneratedPd0 -> PiAllylComplex [style=dashed, label="Catalytic Cycle"]; } caption: "Mechanism of Pd-catalyzed Alloc deprotection."

Experimental Data Summary

The following tables summarize quantitative data from various protocols for the palladium-catalyzed removal of the Alloc group from lysine residues. These tables are intended to provide a comparative overview to aid in protocol selection and optimization.

Table 1: On-Resin Alloc Deprotection Conditions and Outcomes

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Time (h) | Purity (%) | Yield (%) | Reference |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (B129415) (20.0) | DCM | 2 | >95 | N/A | [1] |

| Pd(PPh₃)₄ (1.0) | N-Methylaniline (28) | DMF | 2 | N/A | N/A | [6] |

| Pd(PPh₃)₄ (0.0312 M) | Phenylsilane (0.750 M) | DCM | N/A | 82 | N/A | [4] |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (24) | DCM | 0.5 | N/A | N/A | [7] |

| Pd(OAc)₂ (0.2) / PPh₃ (3) | Phenylsilane (10) / NMM (10) | CH₂Cl₂ | 1 | N/A | N/A | [8] |

Table 2: Solution-Phase Alloc Deprotection and Post-Reaction Palladium Removal

| Catalyst | Scavenger | Initial Pd (ppm) | Scavenger Resin | Treatment Conditions | Final Pd (ppm) | Product Loss (%) | Reference |

| N/A | N/A | 150-220 | Thiourea Alkyl Silica | N/A | <1 | 0 | [9] |

| Pd(OAc)₂ | N/A | 105 mg in 50 mL | PhosphonicS SPM32 | 1000 RPM, 20 h | >99.5% removal | N/A | [10] |

| Suzuki Catalyst | N/A | 2400 | SiliaMetS Thiol or Thiourea | N/A | ≤ 16 | N/A | [11] |

| Pd-1 | N/A | 1250 | Carboxen® 564 | Methanol, 24 h, RT | 12 | <4 | [12] |

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a widely used method for the removal of the Alloc group from lysine side chains on solid-phase peptide synthesis (SPPS) resins.[1][4]

Materials:

-

Alloc-protected peptide on resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF)

-

5% Sodium diethyldithiocarbamate (B1195824) trihydrate in DMF (for washing)

-

Peptide synthesis vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Swell the Alloc-protected peptide resin in anhydrous DCM in a peptide synthesis vessel for 30 minutes.

-

Drain the DCM.

-

Prepare the deprotection solution in a separate vial under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) in anhydrous DCM (e.g., 2 mL). Add phenylsilane (2.0 mmol, 0.25 mL).

-

Add the deprotection solution to the resin.

-

Gently agitate the resin at room temperature for 1-2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a small sample of resin beads.

-

After the reaction is complete, drain the deprotection solution.

-

Wash the resin extensively with DCM (3 x 5 mL).

-

To remove residual palladium, wash the resin with 5% sodium diethyldithiocarbamate trihydrate in DMF (3 x 5 mL).[6]

-

Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

-

The resin is now ready for the next coupling step or cleavage from the resin.

dot digraph "On_Resin_Alloc_Deprotection_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Alloc-Peptide on Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="Swell Resin in DCM"]; prepare_reagents [label="Prepare Deprotection Solution\n(Pd(PPh₃)₄ + Phenylsilane in DCM)"]; deprotection [label="Add Deprotection Solution to Resin\n(Agitate for 1-2 hours)"]; wash_dcm [label="Wash with DCM"]; wash_scavenger [label="Wash with Palladium Scavenger Solution"]; wash_dmf_dcm [label="Wash with DMF and DCM"]; end [label="End: Deprotected Peptide on Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> swell; swell -> prepare_reagents; prepare_reagents -> deprotection; deprotection -> wash_dcm; wash_dcm -> wash_scavenger; wash_scavenger -> wash_dmf_dcm; wash_dmf_dcm -> end; } caption: "Workflow for on-resin Alloc deprotection."

Protocol 2: Palladium Scavenging from Solution

After cleavage of the peptide from the resin, residual palladium may remain in the solution. This protocol outlines the use of scavenger resins to remove palladium from the final product solution.[9][11]

Materials:

-

Crude peptide solution containing residual palladium

-

Palladium scavenger resin (e.g., SiliaMetS Thiol, Thiourea Alkyl Silica)[9][11]

-

Appropriate solvent (as recommended by the scavenger resin manufacturer)

-

Stirring plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve the crude peptide in a suitable solvent.

-

Add the recommended amount of palladium scavenger resin to the solution (typically on a weight/weight basis relative to the crude peptide).

-

Stir the mixture at room temperature for the recommended time (can range from 1 to 24 hours).

-

Monitor the removal of palladium by taking aliquots of the solution and analyzing via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive analytical techniques.

-

Once the palladium levels are below the desired threshold (e.g., < 5 ppm for pharmaceutical applications), filter off the scavenger resin.[13]

-

Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

-

Combine the filtrates and proceed with the final purification of the peptide (e.g., by HPLC).

Recent Advances: Metal-Free Alloc Removal

Recent research has focused on developing more sustainable and environmentally friendly methods for Alloc deprotection. A notable development is the use of iodine and water in greener solvents like PolarClean/ethyl acetate, which avoids the use of palladium catalysts altogether.[14][15] This one-pot, metal-free method has shown comparable efficiency to traditional palladium-based protocols and is compatible with solid-phase peptide synthesis.[14]

Conclusion

The palladium-catalyzed removal of the Alloc protecting group from lysine side chains is a robust and widely used method in peptide chemistry. By carefully selecting the catalyst, scavenger, and reaction conditions, researchers can achieve high efficiency and purity. The protocols provided in this document offer a starting point for developing optimized procedures. Furthermore, the emergence of metal-free alternatives presents a promising avenue for greener and more sustainable peptide synthesis. Proper post-reaction purification to remove residual palladium is critical, especially for therapeutic applications, and the use of scavenger resins is a highly effective approach.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nbinno.com [nbinno.com]

- 4. kohan.com.tw [kohan.com.tw]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. spinchem.com [spinchem.com]

- 11. silicycle.com [silicycle.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fmoc-Lys(Alloc)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH) in the synthesis of cyclic peptides. The unique properties of the Alloc protecting group, in conjunction with the established Fmoc solid-phase peptide synthesis (SPPS) methodology, offer a versatile and efficient strategy for the construction of structurally diverse cyclic peptides for applications in drug discovery and development.

Introduction to this compound in Cyclic Peptide Synthesis

This compound is an orthogonally protected amino acid derivative that serves as a key building block for the synthesis of cyclic peptides. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard solid-phase peptide synthesis, while the allyloxycarbonyl (Alloc) group on the ε-amine of the lysine (B10760008) side chain provides a selectively removable protecting group. This orthogonality is crucial for on-resin cyclization strategies, enabling the formation of a lactam bridge between the lysine side chain and the C-terminus of the peptide.[1][2][3]

The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage from most resins (e.g., trifluoroacetic acid, TFA).[2] It can be selectively cleaved under mild conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[4] This selective deprotection unmasks the lysine side-chain amine, which can then react with the deprotected C-terminal carboxylic acid to form a cyclic peptide directly on the solid support. This on-resin cyclization approach often leads to higher yields and purity compared to solution-phase cyclization by minimizing intermolecular side reactions.

Key Advantages of the Fmoc/Alloc Strategy

-

Orthogonality: The Alloc group is fully orthogonal to both Fmoc and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), allowing for precise, selective deprotection.[2]

-

Mild Deprotection Conditions: Alloc removal is achieved under neutral and mild conditions, preserving the integrity of sensitive peptide sequences.[2]

-

On-Resin Cyclization: Facilitates efficient intramolecular cyclization on the solid support, often leading to improved yields and purity of the final cyclic peptide.

-

Versatility: Enables the synthesis of a wide range of cyclic peptide architectures, including head-to-side-chain and side-chain-to-side-chain cyclized peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The linear peptide precursor is assembled on a suitable solid support (e.g., Rink Amide resin for C-terminal amides or a 2-chlorotrityl chloride resin for protected C-terminal acids) using standard Fmoc-SPPS chemistry. This compound is incorporated at the desired position in the peptide sequence.

Workflow for Solid-Phase Peptide Synthesis:

References

Application Notes and Protocols for Selective Side-Chain Modification of Lysine via Fmoc-Lys(Alloc)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine (Fmoc-Lys(Alloc)-OH) for the selective modification of lysine (B10760008) side chains in peptide synthesis. This methodology is a cornerstone of modern peptide chemistry, enabling the construction of complex peptide architectures such as branched peptides, cyclic peptides, and antibody-drug conjugates (ADCs).

Introduction

This compound is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS) that employs an orthogonal protection strategy. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the lysine side chain is protected by the Alloc group. The key advantage of this arrangement is the differential stability of the two protecting groups. The Fmoc group is readily removed by treatment with a mild base, typically piperidine, allowing for peptide chain elongation. In contrast, the Alloc group is stable to these basic conditions, as well as to the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] The selective removal of the Alloc group is achieved under mild conditions using a palladium(0) catalyst, unmasking the lysine side chain for further modification while the peptide remains anchored to the solid support.[3][4]

This orthogonal protection scheme provides a powerful tool for site-specific modification of peptides, which is crucial for the development of novel therapeutics and research probes.

Key Applications

The selective deprotection of the Alloc group on the lysine side chain opens up a wide range of possibilities for peptide modification, including:

-

Synthesis of Branched Peptides: The deprotected ε-amino group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of well-defined branched or dendritic peptides. These structures are often used to create synthetic vaccines, multivalent ligands, and drug delivery systems.

-

Synthesis of Cyclic Peptides: The ε-amino group can be reacted with a deprotected carboxylic acid side chain (e.g., from an aspartic or glutamic acid residue) on the same peptide to form a lactam bridge, resulting in a side-chain-to-side-chain cyclized peptide.[5][6] Cyclization can enhance the conformational stability, receptor affinity, and metabolic stability of peptides.

-

Site-Specific Conjugation: The liberated amine can be used for the site-specific attachment of various molecules, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs). This precise control over conjugation is essential for producing homogeneous and well-characterized bioconjugates.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Alloc Group

This protocol describes the general procedure for the selective removal of the Alloc group from a resin-bound peptide containing an this compound residue. Several reagent combinations can be employed for this purpose, with the choice often depending on the specific peptide sequence and resin.

Materials:

-

Peptide-resin containing this compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Phenylsilane (B129415) (PhSiH₃), Morpholine (B109124), or N-Methylaniline

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, DCM, 0.5% Sodium diethyldithiocarbamate (B1195824) in DMF, 0.5% DIPEA in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. The following are three common variations:

-

Method A (Phenylsilane): Dissolve Pd(PPh₃)₄ (0.2-1.0 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents).[7]

-

Method B (Morpholine): Dissolve Pd(PPh₃)₄ (1.0 equivalent) in DCM and add morpholine (190 equivalents).[3]

-

Method C (N-Methylaniline): Dissolve Pd(PPh₃)₄ (1.0 equivalent) and N-Methylaniline (28 equivalents) in DMF.[8]

-

-

Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. It is often recommended to perform the deprotection twice for 20-30 minutes each to ensure complete removal.[7][9]

-

Washing: After the reaction, thoroughly wash the resin to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:

-

DCM (3 x)

-

DMF (3 x)

-

0.5% Sodium diethyldithiocarbamate in DMF (3 x, to scavenge residual palladium)

-

DMF (3 x)

-

0.5% DIPEA in DMF (3 x, to ensure a basic environment for the next coupling step)

-

DMF (3 x)

-

DCM (3 x)

-

-

Verification (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Quantitative Data on Alloc Deprotection:

While comprehensive comparative studies are limited in the literature, the following table summarizes typical conditions and reported outcomes.

| Deprotection Method | Catalyst (eq.) | Scavenger (eq.) | Solvent | Time (h) | Purity/Yield | Reference |

| Pd(PPh₃)₄ / PhSiH₃ | 0.2 | 20 | DCM | 2 x 20 min | High conversion | [7] |

| Pd(PPh₃)₄ / Morpholine | 1.0 | 190 | DCM | 5 | Effective | [3] |

| Pd(PPh₃)₄ / N-Methylaniline | 1.0 | 28 | DMF | 2 | Effective | [8] |

| Microwave-assisted | Not specified | Not specified | Not specified | 2 x 5 min | >98% purity | [10] |

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a branched peptide after selective deprotection of the lysine side chain.

Procedure:

-

Linear Peptide Synthesis: Synthesize the main peptide chain on a suitable resin using standard Fmoc-SPPS, incorporating this compound at the desired branching point.

-

Alloc Deprotection: Perform the on-resin Alloc deprotection as described in Protocol 1 .

-

Branch Point Coupling: Couple the first amino acid of the branch chain to the deprotected ε-amino group of the lysine residue using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).

-

Branch Chain Elongation: Continue the synthesis of the branch peptide chain using standard Fmoc-SPPS.

-

Cleavage and Deprotection: Once the synthesis of both the main and branch chains is complete, cleave the peptide from the resin and remove the remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the branched peptide by reverse-phase HPLC.

Example Data for Branched Peptide Synthesis:

| Peptide | Synthesis Method | Purity | Reference |

| Lactoferricin-lactoferrampin chimera | Microwave-enhanced SPPS | 77% | [11] |

| Histone H2B-ubiquitin conjugate | Microwave-enhanced SPPS | 75% | [11] |

| Tetra-branched antifreeze peptide analog | Microwave-enhanced SPPS | 71% | [11] |

Protocol 3: Synthesis of a Side-Chain-to-Side-Chain Cyclic Peptide (Lactam Bridge)

This protocol details the on-resin formation of a lactam bridge between a lysine residue and an aspartic or glutamic acid residue.

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS. Incorporate this compound and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) at the desired positions for cyclization.

-

Selective Side-Chain Deprotection: Simultaneously remove the Alloc and OAll protecting groups using the palladium-catalyzed deprotection method described in Protocol 1 .

-

On-Resin Cyclization:

-

Swell the deprotected peptide-resin in DMF.

-

Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[5]

-

Allow the cyclization reaction to proceed at room temperature for 4-24 hours.

-

Monitor the reaction progress using a qualitative method such as the Kaiser test on a few resin beads (a negative test indicates complete cyclization).

-

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups with a standard cleavage cocktail.

-

Purification: Purify the cyclic peptide by reverse-phase HPLC.

Quantitative Data on On-Resin Cyclization:

The efficiency of on-resin cyclization can be sequence-dependent. The following provides an example of reported purity.

| Peptide Type | Cyclization Conditions | Purity | Reference |

| Lactam-bridged peptides | Pd(PPh₃)₄/PhSiH₃ deprotection, HATU/DIPEA cyclization | High purity achievable | [5] |

| Cyclic glucagon (B607659) analogue (24 aa) | Pd-mediated deprotection, automated synthesis | Successful synthesis reported | [3] |

Visualizations

Caption: General workflow for selective lysine side-chain modification.

Caption: Workflow for the synthesis of a branched peptide.

Caption: Workflow for side-chain-to-side-chain peptide cyclization.

Conclusion

The use of this compound provides a robust and versatile strategy for the site-specific modification of lysine residues in solid-phase peptide synthesis. The orthogonal nature of the Alloc protecting group allows for its selective removal on-resin, enabling the synthesis of complex and functionally diverse peptides. The protocols outlined in these application notes provide a foundation for researchers to successfully implement this powerful technique in their own work, from the synthesis of branched and cyclic peptides to the development of targeted bioconjugates. Careful optimization of deprotection and coupling conditions will ensure high yields and purities of the final modified peptide products.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. rsc.org [rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [merel.si]

Application Notes and Protocols: Selective Removal of the Alloc Group in the Presence of Acid-Labile Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key advantage lies in its orthogonality to common acid-labile (e.g., Boc, Trt, t-Bu) and base-labile (e.g., Fmoc) protecting groups.[1][2] This orthogonality allows for the selective deprotection of the Alloc group under mild, near-neutral conditions, enabling complex molecular manipulations such as on-resin side-chain modification or cyclization without disturbing other protected functionalities.[3][4]

The removal of the Alloc group is typically achieved through a palladium-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[1] The process involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[1] The choice of catalyst, scavenger, and reaction conditions is critical to ensure efficient and clean deprotection, especially when sensitive, acid-labile groups are present in the substrate.

This document provides a detailed overview of the conditions for the selective removal of the Alloc group, summarizes quantitative data from various methods, and offers detailed experimental protocols for both on-resin and in-solution applications.

The Chemistry of Alloc Deprotection

The deprotection of an Alloc-protected amine proceeds via a three-step mechanism:

-

Coordination: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group.[1]

-

Oxidative Addition: The palladium atom inserts into the C-O bond, leading to the formation of a π-allylpalladium(II) complex and the release of the carbamate.[1]

-

Nucleophilic Attack: A scavenger nucleophilically attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming a stable allylic adduct.[1]

The efficiency of the final step is crucial to prevent side reactions, such as the re-alkylation of the deprotected amine by the π-allyl complex.[5][6] A variety of scavengers have been developed to effectively trap the allyl group.

Data Presentation: Conditions for Alloc Removal

The following table summarizes various reported conditions for the palladium-catalyzed removal of the Alloc group. These conditions have been shown to be compatible with acid-labile protecting groups.

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Temperature | Time | Yield/Completion | Notes |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (B129415) (20.0) | DCM | Room Temp. | 2 h | Quantitative | A common and reliable method for SPPS.[1][7] |

| Pd(PPh₃)₄ (0.5) | Phenylsilane (20) | DCM | Room Temp. | 3 x 30 min | Not specified | Used for on-resin cyclization.[4] |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (24) | DCM | Room Temp. | 30 min | Not specified | Applied in the synthesis of stapled peptides.[7] |

| Pd(PPh₃)₄ (catalytic) | Me₂NH·BH₃ (40) | Not specified | Not specified | 40 min | Quantitative | Amine-borane complexes are effective scavengers that prevent allylamine (B125299) formation.[5][8] |

| Pd(PPh₃)₄ (0.3) | N-methylmorpholine (NMM) / Acetic Acid | Chloroform | Room Temp. | 20-60 min | Not specified | A protocol for both Alloc and allyl ester removal.[9] |

| Pd(PPh₃)₂Cl₂ (0.2) | Meldrum's acid (3) / TES-H (3) / DIPEA (3) | DMF | Room Temp. | 10 min | >95% Conversion | An open-flask protocol demonstrating rapid deprotection.[10] |

| Pd[P(C₆H₅)₃]₄ | NaBH₄ / CH₃COONH₄ | MeOH-THF | Not specified | < 5 min | >90% (isolated) | A very rapid deprotection method.[11] |

| Pd(PPh₃)₄ (catalytic) | Tributyltin hydride (Bu₃SnH) | Not specified | Not specified | Not specified | Quantitative | An early method for Alloc deprotection. |

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for the selective deprotection of an Alloc-protected amine on a solid support, for instance, during the synthesis of a cyclic peptide.[4][12]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Peptide synthesis vessel

Procedure:

-

Swell the peptide-resin in anhydrous DCM for 20-30 minutes.

-

Drain the solvent.

-

Under an inert atmosphere (Argon or Nitrogen), prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and phenylsilane (20-25 equivalents) in anhydrous DCM.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the reaction solution.

-

Repeat the treatment with a fresh catalyst/scavenger solution two more times for 30 minutes each to ensure complete removal.[4]

-

Wash the resin thoroughly with DCM (3-5 times).

-

To scavenge any residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (2 x 15 minutes).[4]

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

-

The resin is now ready for the subsequent synthetic step (e.g., coupling or cyclization).

Protocol 2: In-Solution Alloc Deprotection

This protocol is suitable for the deprotection of Alloc-protected compounds in solution.

Materials:

-

Alloc-protected compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylamine-borane complex (Me₂NH·BH₃) or Phenylsilane (PhSiH₃)

-

Anhydrous solvent (e.g., DCM or THF)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve the Alloc-protected compound in the anhydrous solvent under an inert atmosphere.

-

Add the scavenger, for example, dimethylamine-borane complex (40 equivalents).[13]

-

Add the palladium catalyst, Pd(PPh₃)₄ (catalytic amount, e.g., 5 mol%).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography.

Mandatory Visualizations

General Workflow for Alloc Deprotection

Caption: General workflow for palladium-catalyzed Alloc group removal.

Orthogonality in Peptide Synthesis

Caption: Orthogonal deprotection strategy for a protected peptide.

Conclusion

The Alloc protecting group is an essential tool for the synthesis of complex molecules, particularly peptides, that require orthogonal protection strategies. The palladium-catalyzed deprotection is highly efficient and selective, and its compatibility with acid-labile groups is well-established. By carefully selecting the catalyst, scavenger, and reaction conditions, researchers can effectively deprotect Alloc-protected amines without compromising the integrity of other sensitive functionalities. The protocols provided herein offer reliable methods for achieving this selective transformation in both solid-phase and solution-phase synthesis.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]